
Lithium tetrakis(pentafluorophenyl)borate
Overview
Description
Lithium tetrakis(pentafluorophenyl)borate: is a lithium salt of the weakly coordinating anion tetrakis(pentafluorophenyl)borate. This compound is known for its weakly coordinating abilities, making it commercially valuable in various applications such as catalyst compositions for olefin polymerization reactions and in electrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium tetrakis(pentafluorophenyl)borate involves combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. This reaction yields the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates as a white solid in the form of an etherate :
(C6F5)3B+Li(C6F5)→[Li(OEt2)3][B(C6F5)4]
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The compound is then crystallized, filtered, and dried to obtain the pure this compound .
Chemical Reactions Analysis
Types of Reactions: Lithium tetrakis(pentafluorophenyl)borate primarily undergoes substitution reactions. It is used to prepare cationic transition metal complexes through reactions with metal halides :
LiB(C6F5)4+MLnCl→LiCl+[MLn]B(C6F5)4
Common Reagents and Conditions: Common reagents used in these reactions include metal halides and trityl reagents. The reactions are typically carried out in ether solvents under controlled temperatures to ensure the stability of the products .
Major Products: The major products formed from these reactions are cationic transition metal complexes and trityl reagents, which are useful activators of Lewis-acid catalysts .
Scientific Research Applications
Catalysis in Organic Synthesis
Lithium tetrakis(pentafluorophenyl)borate is primarily used as a catalyst in organic synthesis. Its applications include:
- Friedel-Crafts Reactions : It serves as a potent catalyst for Friedel-Crafts benzylation reactions, facilitating the attachment of benzyl groups to aromatic rings. This transformation is fundamental in organic chemistry, enabling the synthesis of various aromatic compounds .
- Olefin Polymerization : The compound acts as a co-catalyst in olefin polymerization processes, particularly with cyclopentadienyl transition metal complexes. This application is crucial for producing polyolefins, which are widely used in plastics and other materials .
- Baeyer-Villiger Oxidation : It is employed as a catalyst for the Baeyer-Villiger oxidation of cycloalkanones, converting them into lactones in the presence of oxidizing agents like hydrogen peroxide.
Electrochemical Applications
In electrochemistry, this compound serves as a coordinating counter anion that enhances the performance of transition metal catalysts. Its weakly coordinating properties allow for improved solubility and reactivity of these catalysts in various electrochemical reactions .
- Battery Technologies : The compound's ability to stabilize lithium ions makes it a candidate for use in lithium-ion batteries, where it can improve the efficiency and lifespan of the battery systems .
Material Science
In material science, this compound is explored for its potential use in developing advanced materials due to its unique electronic properties and ability to form stable complexes with various substrates.
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Catalyzes Friedel-Crafts reactions and olefin polymerization; used in Baeyer-Villiger oxidation. |
Electrochemistry | Acts as a coordinating counter anion; enhances transition metal catalyst performance. |
Biological Chemistry | Indirectly aids pharmaceutical synthesis through improved catalytic processes. |
Material Science | Explored for developing advanced materials due to unique electronic properties. |
Safety Considerations | Causes skin/eye irritation; requires protective measures during handling. |
Case Studies
- Olefin Polymerization : Research has shown that using this compound as a co-catalyst significantly improves the yield and molecular weight distribution of polyolefins compared to traditional catalysts like methylaluminoxane (MAO) .
- Electrochemical Performance : Studies indicate that incorporating this compound into lithium-ion battery systems enhances charge-discharge cycles and overall battery efficiency due to its stabilizing effects on lithium ions during electrochemical reactions .
- Pharmaceutical Synthesis : A recent study highlighted how this compound facilitated the synthesis of complex pharmaceutical intermediates through efficient catalytic pathways, reducing reaction times and improving yields .
Mechanism of Action
The mechanism by which lithium tetrakis(pentafluorophenyl)borate exerts its effects involves its weakly coordinating anion, which allows for the formation of stable cationic complexes. These complexes are crucial in catalysis, where the anion does not interfere with the catalytic activity of the metal center . The molecular targets and pathways involved include the stabilization of cationic intermediates and enhancement of catalytic activity through increased solubility and acidity .
Comparison with Similar Compounds
- Sodium tetrakis(pentafluorophenyl)borate
- Potassium tetrakis(pentafluorophenyl)borate
- Tris(pentafluorophenyl)boron
Comparison: Lithium tetrakis(pentafluorophenyl)borate is unique due to its lithium cation, which forms a tetrahedral complex with ether molecules. This structure provides distinct solubility and stability properties compared to its sodium and potassium counterparts . Additionally, the lithium salt is particularly effective in forming stable cationic complexes, making it a preferred choice in certain catalytic applications .
Biological Activity
Lithium tetrakis(pentafluorophenyl)borate (LiB(C₆F₅)₄), a lithium salt of the weakly coordinating anion tetrakis(pentafluorophenyl)borate, has garnered attention in various fields, particularly in catalysis and electrochemistry. This compound is notable for its unique properties, including its ability to form stable cationic complexes and its applications in polymerization reactions. This article focuses on the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahedral structure with a lithium cation coordinated to four pentafluorophenyl groups. The B-C bond lengths are approximately 1.65 Å, while the Li-O bond lengths in its etherate form are around 1.95 Å . Its weakly coordinating nature allows it to act effectively as a counterion in various chemical reactions without interfering with the catalytic processes.
Table 1: Structural Properties of this compound
Property | Value |
---|---|
Chemical Formula | LiB(C₆F₅)₄ |
B-C Bond Length | ~1.65 Å |
Li-O Bond Length | ~1.95 Å |
Melting Point | 117-122 °C |
Solubility | Water-soluble |
The biological activity of this compound is primarily linked to its role as a catalyst in various organic reactions rather than direct biological effects. Its ability to form stable cationic complexes enhances the efficiency of catalytic processes, which can indirectly influence biological systems by facilitating the synthesis of biologically active compounds.
Key Mechanisms
- Catalytic Activity : this compound is used as a catalyst in olefin polymerization and other organic transformations, promoting reactions through the formation of reactive intermediates such as free radicals and cationic species .
- Electrochemical Applications : The compound serves as a coordinating counterion in electrochemical reactions, enhancing the performance of transition metal catalysts.
Case Study 1: Pharmaceutical Synthesis
In pharmaceutical research, this compound has been utilized to improve the efficiency of synthetic pathways for drug molecules. Its role as a catalyst has been shown to facilitate key transformations that yield pharmacologically active compounds .
Case Study 2: Polymerization Catalysts
Research indicates that this compound can enhance the productivity of polymerization catalysts used in the production of biocompatible materials. The ability to control polymer structures through precise catalytic activity has implications for developing new biomaterials .
Table 2: Summary of Biological Applications
Application | Description |
---|---|
Pharmaceutical Synthesis | Facilitates key transformations in drug synthesis |
Polymerization Catalysts | Enhances productivity and control over polymer structures |
Electrochemical Reactions | Acts as a coordinating counterion for catalysts |
Q & A
Basic Research Questions
Q. How can researchers ensure the stability of lithium tetrakis(pentafluorophenyl)borate during experimental handling?
this compound is prone to decomposition under suboptimal conditions, such as exposure to moisture or elevated temperatures. To mitigate this, store the compound in a desiccator at 0–6°C and use inert atmospheres (e.g., argon or nitrogen) during synthesis and handling . Pre-treatment of solvents (e.g., drying over molecular sieves) and glassware is critical. Thermal stability assessments via thermogravimetric analysis (TGA) should precede experimental workflows to define safe operating temperatures .
Q. What methods are recommended for determining the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy (e.g., or NMR) are standard for purity assessment. Cross-validate results with elemental analysis (EA) to confirm stoichiometry . For solubility-dependent studies, ensure literature-reported solubility values account for temperature and solvent polarity variations, as discrepancies often arise from inconsistent experimental conditions .
Q. How should researchers design ion-exchange protocols involving this compound?
Ion-exchange reactions (e.g., replacing Li with NH or Mg) require careful stoichiometric control to avoid side reactions. Use potassium or ammonium reagents (e.g., KF, NHCl) for efficient exchange, and monitor progress via conductivity measurements or ion-selective electrodes . Post-reaction, purify the product using recrystallization or column chromatography to remove residual salts .
Advanced Research Questions
Q. How does this compound influence catalytic activity in olefin polymerization?
As a weakly coordinating anion, the tetrakis(pentafluorophenyl)borate ([B(CF)]) stabilizes cationic metal centers in catalysts, enhancing their electrophilicity and activity. Mechanistic studies using NMR or X-ray crystallography reveal that counterion dissociation kinetics directly affect polymerization rates . Computational studies (e.g., DFT) further predict ion-pair dissociation energies, guiding catalyst design .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies often stem from unaccounted variables like solvent purity, temperature gradients, or decomposition during measurement. Standardize protocols using IUPAC-recommended methods (e.g., gravimetric analysis under inert atmospheres) and report uncertainties. Compare results with thermodynamic solubility products () rather than empirical values .
Q. How can computational modeling predict the reactivity of this compound in novel ionic liquids?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model cation-anion interactions, such as Li coordination with [B(CF)]. Parameters like ion-pair dissociation energy and charge distribution inform solvent compatibility and electrochemical stability . Validate predictions with spectroscopic data (e.g., Raman or IR) .
Q. What role does this compound play in charge-segregated ionic assemblies?
In stacked ion pairs, [B(CF)] modulates π-π interactions and charge distribution. X-ray diffraction and UV-vis spectroscopy reveal how fluorinated aryl groups enhance anion polarizability, affecting assembly stability and conductivity. Compare with non-fluorinated analogs (e.g., BPh) to isolate electronic effects .
Q. Methodological Considerations
Q. How to optimize synthetic yields of this compound derivatives?
Grignard reagents (e.g., CFMgBr) offer superior atomic economy and safety compared to t-BuLi. Monitor reaction progress via NMR and optimize stoichiometry to minimize byproducts like MgBr. Post-synthesis, use solvent-antisolvent pairs (e.g., ether/hexane) for high-purity crystallization .
Q. What analytical techniques characterize decomposition pathways of this compound?
Combine mass spectrometry (MS) with TGA-FTIR to identify volatile decomposition products. For non-volatile residues, X-ray photoelectron spectroscopy (XPS) analyzes surface composition changes. Track hydrolytic stability by exposing the compound to controlled humidity and monitoring fluorine release via ion chromatography .
Properties
IUPAC Name |
lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFKRRTEAPVBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24BF20Li | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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